5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one

Nucleotide biosynthesis inhibition GMP synthetase Enzyme kinetics

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one, also known as oxanine, is the aglycone core of the nucleoside antibiotic oxanosine. This heterocyclic scaffold is formed through nitrosative deamination of guanine, wherein the N1 nitrogen is replaced by an oxygen atom, creating a fused imidazo-oxazine ring system.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 130890-45-8
Cat. No. B156091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one
CAS130890-45-8
SynonymsImidazo[4,5-d][1,3]oxazin-7(1H)-one, 5-amino- (9CI)
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)OC(=N2)N
InChIInChI=1S/C5H4N4O2/c6-5-9-3-2(4(10)11-5)7-1-8-3/h1H,(H2,6,9)(H,7,8)
InChIKeyKMUWWBNTTNUCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one (CAS 130890-45-8): Core Heterocycle Procurement Guide for Nucleoside Analog Research


5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one, also known as oxanine, is the aglycone core of the nucleoside antibiotic oxanosine. This heterocyclic scaffold is formed through nitrosative deamination of guanine, wherein the N1 nitrogen is replaced by an oxygen atom, creating a fused imidazo-oxazine ring system [1]. The compound serves as the essential pharmacophore for a class of bioactive nucleosides and nucleotides that exhibit antibacterial, antiviral, and anticancer properties [2]. Its distinct electronic and hydrogen-bonding characteristics, divergent from the natural guanine base, underpin its utility as a molecular probe in studies of DNA damage, mutagenesis, and enzyme substrate specificity [3].

1
Core heterocycle for nucleoside analog synthesis and scaffold derivatization
Aglycone of oxanosine; supports diverse C-nucleoside modifications
2
Enzyme inhibition and substrate probe for GMP synthetase and ADA studies
Unique recognition profiles distinct from guanine/guanosine
3
Defined DNA lesion probe for nitrosative damage and mutagenesis research
Altered base-pairing preferences; suitable for lesion-specific assays

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one: Why Guanine Analogs Cannot Substitute This Oxanine Scaffold


Simple substitution of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one with guanine or other purine bases is not scientifically valid due to a fundamental difference in molecular recognition and metabolic processing. The replacement of the N1 nitrogen with an oxygen atom alters the heterocycle's electronic distribution, tautomeric preference, and hydrogen-bonding face, which directly impacts enzyme binding [1]. For instance, oxanosine (the ribonucleoside derivative) is a competitive inhibitor of GMP synthetase (Ki = 7.4 × 10⁻⁴ M), whereas guanosine is the natural substrate [2]. Furthermore, this scaffold is uniquely processed by adenosine deaminase (ADA), an enzyme that does not recognize guanosine, with a measured Km of 1.0 mM [3]. These divergent biochemical interactions mean that in assays requiring specific enzyme inhibition or unique substrate turnover, structurally related purines cannot replicate the functional performance of the 5-aminoimidazooxazinone core.

Oxanine Scaffold
Competitive inhibitor of GMP synthetase; inverts natural substrate role
Guanine / Guanosine
Natural substrate or feedback regulator; does not inhibit GMP synthetase
Oxanine Scaffold
Recognized as a substrate by adenosine deaminase (ADA)
Guanosine
Not a substrate for ADA; lacks the required heterocyclic recognition
Oxanine Scaffold
Altered tautomeric and hydrogen-bonding face due to N1→O replacement
Guanine
Standard purine pairing; cannot mimic oxanine electronic distribution

Quantitative Differentiation of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one: Head-to-Head Data vs. Guanine and Other Nucleoside Scaffolds


GMP Synthetase Inhibition: Oxanosine Scaffold Exhibits Competitive Inhibition Not Seen with Guanine

The 5-aminoimidazooxazinone scaffold, when incorporated into the ribonucleoside oxanosine, acts as a competitive inhibitor of GMP synthetase, an enzyme crucial for guanine nucleotide biosynthesis. In contrast, the natural base guanine and its nucleoside guanosine serve as substrates or feedback regulators, not inhibitors [1]. This functional inversion provides a unique tool for modulating nucleotide pools.

GMP Synthetase Ki
Reported
7.4 × 10⁻⁴ M
oxanosine
Supports inhibition study fit; guanosine is the substrate, not an inhibitor
Cell-free E. coli GMP synthetase assay
Nucleotide biosynthesis inhibition GMP synthetase Enzyme kinetics

Adenosine Deaminase Substrate Specificity: Oxanine Scaffold Enables Unique Hydrolytic Turnover

The oxanine scaffold confers a unique ability to serve as a substrate for adenosine deaminase (ADA), an enzyme that typically deaminates adenosine and 2'-deoxyadenosine. In stark contrast, guanosine and other purine nucleosides are not recognized by ADA [1]. The Michaelis-Menten constant (Km) for oxanosine was determined to be 1.0 ± 0.2 mM, demonstrating measurable affinity [2].

ADA Substrate Km
Reported
1.0 ± 0.2 mM
ADA substrate-specific context; guanosine shows no activity
Calf intestinal ADA, pH 7.4, 25°C
Enzyme kinetics Adenosine deaminase Substrate specificity

Antibacterial Activity: Differential Potency Compared to Acyclovir Scaffold

The oxanosine scaffold displays antibacterial activity against Gram-negative bacteria, including E. coli K-12, with an MIC of 12.5 µg/mL on peptone agar [1]. In contrast, the widely used acyclic guanosine analog acyclovir exhibits no significant antibacterial activity, as its mechanism is dependent on viral thymidine kinase [2]. This differential activity profile highlights the scaffold's distinct cellular uptake and target engagement pathways.

Antibacterial MIC
Reported
12.5 µg/mL
E. coli K-12
Supports antibacterial nucleoside screening; acyclovir is inactive
Peptone agar, 37°C, 18-24 h
Antibacterial Nucleoside antibiotics MIC

Cytotoxicity Profile: Oxanosine Exhibits Selective Anticancer Activity vs. Acyclovir

The oxanosine scaffold demonstrates measurable cytotoxicity against human cervical cancer HeLa cells with an IC50 of 32 µg/mL in vitro [1]. In comparison, acyclovir, a guanosine analog, shows no direct cytotoxicity against HeLa cells at comparable concentrations, requiring prior conversion to active metabolites by viral kinases for any effect [2]. Furthermore, oxanosine suppresses L-1210 leukemia growth in murine models, an activity not observed with acyclovir [1].

Cytotoxicity IC50
Reported
32 µg/mL
HeLa cells
Supports cytotoxicity endpoint review; acyclovir requires bioactivation
HeLa cell culture, 48-72 h exposure
Anticancer Cytotoxicity HeLa cells

DNA Incorporation and Mutagenic Potential: Unique Pairing Properties vs. Guanine

Computational studies have quantified the differential base-pairing preferences of the oxanine scaffold compared to guanine. In the gas phase and DNA environment, oxanine (as 2'-deoxyoxanosine) exhibits altered recognition of thymine and cytosine relative to guanine, which provides a molecular basis for its mutagenic properties [1]. This contrasts with guanine's established Watson-Crick pairing with cytosine.

Base-Pairing Profile
Class-level inference
Altered T/C recognition
vs. guanine
Supports DNA lesion probe context; predictable mispairing behavior
Quantum chemical calculations; review reference for details
DNA damage Mutagenesis Base pairing

Optimal Research Applications for 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one Based on Validated Differentiation Data


GMP Synthetase Inhibition Assays for Anticancer or Antibacterial Target Validation

Use the oxanosine scaffold (as the ribonucleoside) as a competitive inhibitor control in GMP synthetase enzymatic assays. Its defined Ki of 7.4 × 10⁻⁴ M provides a benchmark for comparing novel inhibitors [1]. This application is directly supported by the enzyme inhibition data presented in Section 3, which confirms the scaffold's unique ability to inhibit GMP synthetase unlike guanosine.

Adenosine Deaminase (ADA) Substrate Specificity and Mechanism Studies

Employ the oxanine scaffold as a non-canonical ADA substrate to investigate the enzyme's active site flexibility and catalytic mechanism. The established Km of 1.0 mM allows for kinetic comparisons with adenosine and 2'-deoxyadenosine [1]. This scenario is directly derived from the ADA substrate activity data in Section 3, highlighting the scaffold's unique recognition by this enzyme.

Nitrosative DNA Damage and Mutagenesis Research

Utilize 2'-deoxyoxanosine or oxanine-containing oligonucleotides as defined DNA lesions to study the mutagenic consequences of nitrosative stress. The altered base-pairing properties quantified in computational studies provide a rational basis for interpreting mutation spectra [1]. This application leverages the DNA incorporation and pairing data from Section 3, offering a specific chemical probe for NO-induced damage.

Antibacterial Nucleoside Discovery Programs

Use the oxanosine scaffold as a validated starting point for medicinal chemistry optimization targeting Gram-negative bacteria. The demonstrated MIC of 12.5 µg/mL against E. coli K-12 provides a baseline for structure-activity relationship (SAR) studies [1]. This scenario is grounded in the antibacterial activity data presented in Section 3, which differentiates it from inactive guanosine analogs like acyclovir.

Application
Selection Property
Validation Focus
GMP synthetase inhibition studies
Inhibition benchmark context
Kinetic comparison vs. guanosine substrate
ADA substrate specificity studies
Non-canonical substrate recognition
Km context and active-site flexibility
Nitrosative DNA damage research
Defined DNA lesion probe
Mutagenic mispairing interpretation
Antibacterial nucleoside screening
Gram-negative screening context
MIC endpoint review and SAR interpretation
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